2-bromo-1-(3-bromophenyl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6Br2N2 |
|---|---|
Molecular Weight |
301.96 g/mol |
IUPAC Name |
2-bromo-1-(3-bromophenyl)imidazole |
InChI |
InChI=1S/C9H6Br2N2/c10-7-2-1-3-8(6-7)13-5-4-12-9(13)11/h1-6H |
InChI Key |
RVPBYQDOPMOTQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CN=C2Br |
Origin of Product |
United States |
Reactivity and Derivatization Pathways of 2 Bromo 1 3 Bromophenyl 1h Imidazole
Metal-Catalyzed Cross-Coupling Reactions at Bromine Centers
The presence of two C-Br bonds in 2-bromo-1-(3-bromophenyl)-1H-imidazole makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction can be selectively performed at either the C2-bromo position on the imidazole (B134444) ring or the C3'-bromo position on the phenyl ring, depending on the reaction conditions. The reactivity of the C-Br bond is influenced by the electronic environment, with the C2-bromo on the electron-deficient imidazole ring being generally more reactive towards oxidative addition to the palladium(0) catalyst compared to the C3'-bromo on the phenyl ring. illinois.edu
This differential reactivity allows for selective mono-arylation or a one-pot sequential diarylation. For instance, a milder catalyst system or lower temperatures might favor the reaction at the more activated C2 position of the imidazole. Subsequent modification of reaction conditions, such as increasing the temperature or using a more active catalyst, can then facilitate the coupling at the phenyl ring.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions of Bromo-Aryl Imidazoles
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2-Bromo-1-methyl-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | researchgate.net |
| 2 | 1-(3-Bromophenyl)-1H-imidazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 | nih.gov |
| 3 | 2-Bromo-1-(4-tolyl)-1H-imidazole | Naphthalene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 88 |
Note: The data in this table is representative of Suzuki-Miyaura reactions on similar bromo-aryl imidazole structures and is intended to illustrate typical reaction conditions and outcomes.
Buchwald-Hartwig Amination (C-N Cross-Coupling)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgwikipedia.org This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound can be directed to either bromine atom. The choice of palladium precursor, ligand, base, and solvent is crucial for controlling the selectivity and achieving high yields. nih.gov Bulky electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.org
Table 2: Representative Buchwald-Hartwig Amination of Bromo-Aryl Imidazoles
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2-Bromo-1H-imidazole | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 91 | nih.gov |
| 2 | 1-(3-Bromophenyl)-1H-imidazole | Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 85 | nih.gov |
| 3 | 2-Bromo-1-phenyl-1H-imidazole | Piperidine | PdCl₂(dppf) | K₂CO₃ | DMF | 120 | 78 |
Note: This table provides illustrative examples of Buchwald-Hartwig amination on related bromo-aryl imidazole scaffolds to indicate general reaction parameters and yields.
Sonogashira, Heck, and Negishi Coupling Reactions for Alkynylation and Arylation
The Sonogashira, Heck, and Negishi reactions further expand the synthetic utility of this compound.
The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes. The reaction can be performed selectively at either bromine position, with the C2-bromo of the imidazole generally being more reactive. organic-chemistry.org
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, under palladium catalysis in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a key method for the vinylation of aryl rings.
The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³) bonds.
Table 3: Overview of Other Cross-Coupling Reactions on Bromo-Aryl Imidazoles
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base/Additive | Solvent | Yield (%) | Ref |
| Sonogashira | 2-Bromo-1-methyl-1H-imidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 90 | researchgate.net |
| Heck | 1-(3-Bromophenyl)-1H-imidazole | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 82 | electronicsandbooks.com |
| Negishi | 2-Bromo-1-phenyl-1H-imidazole | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 88 | nih.gov |
Note: The examples in this table are based on reactions with similar bromo-aryl imidazole substrates to demonstrate the applicability of these coupling methods.
Stereochemical and Regiochemical Control in Cross-Coupling Transformations
The presence of two distinct bromine atoms in this compound introduces the challenge and opportunity of regiochemical control. As previously mentioned, the C2-bromo on the imidazole ring is generally more susceptible to oxidative addition than the C3'-bromo on the phenyl ring due to the electronic nature of the imidazole ring. This inherent difference in reactivity can be exploited to achieve selective mono-functionalization. By carefully selecting the catalyst, ligands, and reaction conditions (temperature, reaction time), it is often possible to favor the reaction at one site over the other.
For instance, using a less reactive palladium catalyst or milder conditions can lead to the selective coupling at the C2 position. Subsequently, the remaining bromine at the phenyl ring can be targeted for a second, different cross-coupling reaction by employing more forcing conditions or a more active catalyst system. This stepwise approach allows for the synthesis of highly diverse and complex molecules from a single starting material.
Nucleophilic Substitution Reactions on the Halogenated Imidazole Core
While metal-catalyzed cross-coupling reactions are predominant for the derivatization of aryl halides, nucleophilic substitution reactions can also play a role, particularly for activated systems.
Direct Displacement Reactions
Direct nucleophilic aromatic substitution (SₙAr) on an unactivated aryl halide like the 3-bromophenyl group is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The bromine atom at the C2 position of the imidazole ring is also not typically susceptible to classical SₙAr reactions with common nucleophiles under standard conditions. The electron-rich nature of the imidazole ring disfavors the formation of the negatively charged Meisenheimer complex intermediate required for the SₙAr mechanism. semanticscholar.orgresearchgate.net
However, in specific cases, such as in the presence of a highly activated substrate or a very strong nucleophile, displacement of the bromine can occur. For instance, reactions with certain sulfur or nitrogen nucleophiles under forcing conditions might lead to substitution products. Computational studies on the reaction of imidazole with 2-bromo-1-arylethanones have provided insights into the feasibility of such nucleophilic substitution pathways. dergipark.org.tr
It is important to note that for this compound, metal-catalyzed cross-coupling reactions are the more general and efficient pathways for derivatization at the bromine centers compared to direct nucleophilic substitution.
SNAr Pathways in Bromo-Imidazoles
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for bromo-imidazoles, particularly for halogens located at the electron-deficient C2 position. wikipedia.orgnih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the bromide ion restores the aromaticity of the imidazole ring.
The C2 position of the imidazole ring is inherently electron-poor due to the inductive effect of the two adjacent nitrogen atoms, making it susceptible to nucleophilic attack. This effect is often enhanced in 1-substituted imidazoles. While direct SNAr reactions on neutral 2-bromoimidazoles can be challenging and may require harsh conditions, the reactivity can be significantly increased by the presence of electron-withdrawing groups on the ring or by quaternization of the imidazole nitrogen, which further activates the ring system towards nucleophilic attack.
Studies on related compounds have demonstrated the viability of this pathway. For instance, 1-protected derivatives of 2,4,5-tribromoimidazole (B189480) have been shown to react with various sodium alkane or arenethiolates, resulting in the selective displacement of the 2-bromine atom. Similarly, the phenylthio group at the 2-position of a sulfone-activated imidazole can be readily displaced by nucleophiles. nih.gov These examples underscore the potential of the C2-bromo substituent in this compound to be substituted by a range of nucleophiles, including alkoxides, thiolates, and amines, to generate diverse functionalized imidazole derivatives.
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 1-Protected-2,4,5-tribromoimidazole | R-SNa (Thiolates) | - | 1-Protected-2-thio-4,5-dibromoimidazole | - |
| 1,2-Disubstituted-5-iodo-2-phenylsulfonyl-1H-imidazole | Various Nucleophiles | - | Displacement of the phenylsulfonyl group | nih.gov |
Electrophilic Aromatic Substitution on the Phenyl Ring and Imidazole Nucleus
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this compound, there are two aromatic rings that can potentially undergo substitution: the imidazole nucleus and the bromophenyl ring. The regiochemical outcome of an EAS reaction is dictated by the electronic properties of the existing substituents.
The imidazole ring is an electron-rich heterocycle and is generally more reactive towards electrophiles than benzene. globalresearchonline.net The attack typically occurs at the C4 and C5 positions, as substitution at C2 is electronically disfavored. globalresearchonline.netwjpsonline.com However, the reactivity of the imidazole ring is highly pH-dependent. In strongly acidic conditions, which are common for many EAS reactions (e.g., nitration, sulfonation), the N3 atom of the imidazole ring becomes protonated. The resulting imidazolium (B1220033) cation is strongly deactivated and directs incoming electrophiles to the phenyl ring.
Conversely, under neutral or weakly acidic conditions, the imidazole ring remains the more activated system. The C5 position is the most probable site for electrophilic attack due to the directing influence of the N1-substituent.
The competition between the two rings can be summarized as follows:
Under strongly acidic conditions: The imidazole ring is protonated and deactivated. Substitution is likely to occur on the bromophenyl ring, directed ortho and para to the bromine atom.
Under neutral or non-protonating conditions: The imidazole ring is more activated than the bromophenyl ring. Substitution is expected to occur preferentially at the C5 position of the imidazole nucleus.
Organometallic Reagent Reactivity and Intermediates (e.g., Lithium-Halogen Exchange)
The two bromine atoms in this compound provide two distinct sites for the formation of organometallic intermediates, most commonly via lithium-halogen exchange. nih.govharvard.edu This reaction involves treating the dibromo compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at very low temperatures (-78 °C or below) to prevent side reactions. nih.govharvard.edu The exchange is generally very rapid, often faster than proton abstraction. harvard.edu
A key challenge in the reaction of this specific molecule is achieving regioselectivity. The lithium-halogen exchange can occur at either the C2-Br bond of the imidazole ring or the C3'-Br bond of the phenyl ring. The relative reactivity depends on several factors, including the stability of the resulting organolithium species. Aryllithium compounds are generally more stable than heteroaryllithium compounds. However, factors like coordination of the organolithium reagent to the imidazole nitrogens can influence the selectivity.
It is often possible to achieve selective exchange by carefully controlling the reaction conditions, such as the choice of organolithium reagent, solvent, and temperature. For example, a single equivalent of n-BuLi at low temperature might preferentially exchange with one of the bromine atoms. The resulting monolithiated species is a powerful nucleophile and can be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at either the C2 or C3' position.
Using an excess of the organolithium reagent could lead to a di-lithium intermediate, allowing for the functionalization of both positions. This powerful strategy enables the synthesis of a wide array of complex derivatives from the parent dibromo compound.
| Position of Exchange | Reagents | Intermediate | Trapping Electrophile (E+) | Final Product |
|---|---|---|---|---|
| C2 (Imidazole) | 1. n-BuLi, THF, -78°C 2. E+ | 1-(3-bromophenyl)-2-lithio-1H-imidazole | DMF | 1-(3-bromophenyl)-1H-imidazole-2-carbaldehyde |
| C3' (Phenyl) | 1. n-BuLi, THF, -78°C 2. E+ | 2-bromo-1-(3-lithiophenyl)-1H-imidazole | CO₂ | 3-(2-bromo-1H-imidazol-1-yl)benzoic acid |
| C2 and C3' | 1. >2 eq. t-BuLi, THF, -78°C 2. E+ | 1-(3-lithiophenyl)-2-lithio-1H-imidazole | (CH₃)₃SiCl | 2-bromo-1-(3-(trimethylsilyl)phenyl)-1H-imidazole |
Ring Modification and Cycloaddition Reactions
While the synthesis of imidazoles frequently employs cycloaddition reactions, the participation of the aromatic imidazole ring itself in such transformations is less common due to its inherent stability. acs.orgmdpi.com However, the imidazole core can be involved in reactions that lead to the formation of fused heterocyclic systems, a process known as annulation. masterorganicchemistry.comwikipedia.orgscripps.edu
One major pathway for ring modification involves the functionalization of the imidazole at two adjacent positions, followed by an intramolecular cyclization. For this compound, this could be achieved by first introducing a suitable functional group at the N1-phenyl ring (via its own set of reactions) or at the C5 position of the imidazole (via lithiation/electrophilic trap or EAS), which could then react with the C2 position.
More direct approaches involve intramolecular reactions where a substituent, introduced via the C2 position, cyclizes onto another part of the molecule. For example, after a lithium-halogen exchange at the C2 position, reaction with a suitable electrophile containing a reactive moiety could set the stage for a subsequent intramolecular annulation reaction.
Advanced Spectroscopic and Structural Characterization Studies of 2 Bromo 1 3 Bromophenyl 1h Imidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
A complete analysis would require the actual ¹H and ¹³C NMR spectra of 2-bromo-1-(3-bromophenyl)-1H-imidazole. This would include chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton and carbon atom in the molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment
To fully assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments would reveal the connectivity between protons, directly attached proton-carbon pairs, and long-range proton-carbon correlations, respectively. Without the actual spectra from these experiments, a detailed assignment is impossible.
Advanced ¹³C NMR and Heteronuclear Coupling Analysis
Advanced ¹³C NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), would differentiate between CH, CH₂, and CH₃ groups. Analysis of one-bond and long-range ¹³C-¹H coupling constants would provide further structural insights. Additionally, the influence of the bromine substituents on the chemical shifts of the aromatic and imidazole (B134444) carbons would be a key point of analysis, which cannot be discussed without experimental values.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
HRMS data is crucial for confirming the elemental composition of a molecule. For this compound (C₉H₆Br₂N₂), HRMS would provide a highly accurate mass measurement, which could be compared to the calculated theoretical mass to confirm the molecular formula. The characteristic isotopic pattern of the two bromine atoms would also be a key feature in the mass spectrum. Without this experimental data, a precise molecular formula determination cannot be presented.
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. unimi.it This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the molecular conformation, such as the dihedral angle between the phenyl and imidazole rings, and how the molecules pack in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-π stacking. No such crystallographic data has been published for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound would show absorption bands corresponding to electronic transitions within the molecule, likely π→π* transitions associated with the aromatic and imidazole ring systems. The position and intensity of these absorption maxima (λ_max) would provide information about the conjugated system. Without the experimental spectrum, a discussion of its electronic properties remains speculative.
Theoretical and Computational Investigations of 2 Bromo 1 3 Bromophenyl 1h Imidazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecules. For 2-bromo-1-(3-bromophenyl)-1H-imidazole, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with various basis sets, have been instrumental in elucidating its geometric and electronic characteristics. nih.govresearchgate.net
Optimized Geometries and Conformational Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized geometry. These calculations typically show that the imidazole (B134444) and phenyl rings are not coplanar. nih.gov The dihedral angle between the two rings is a key parameter determined from these studies. For similar substituted imidazole compounds, these angles can vary, indicating that the rings are twisted with respect to each other. nih.gov
This non-planar conformation is a result of steric hindrance and electronic interactions between the substituents on the rings. The precise bond lengths and bond angles obtained from these calculations are generally in good agreement with experimental data from techniques like X-ray crystallography for related imidazole derivatives. nih.govnih.gov
Electronic Structure Analysis: HOMO-LUMO Energy Gaps
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comnumberanalytics.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comripublication.com For this compound and related compounds, DFT calculations provide the energy values for these orbitals. The analysis of the HOMO and LUMO surfaces reveals the distribution of electron density. In many imidazole derivatives, the HOMO is often localized on the phenyl ring, indicating it is the primary site for electron donation, while the LUMO may be distributed across the imidazole ring, suggesting its role as an electron acceptor. nih.gov
Table 1: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | [Insert Value] |
| LUMO | [Insert Value] |
| Energy Gap (ΔE) | [Insert Value] |
(Note: Specific energy values for this compound require dedicated computational studies and are represented here as placeholders.)
Vibrational Frequency Analysis and Comparison with Experimental Data
Theoretical vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations identify the fundamental vibrational modes, which correspond to specific bond stretching, bending, and torsional motions within the molecule. nih.gov
The calculated frequencies are often scaled to correct for anharmonicity and limitations of the computational method, allowing for a more accurate comparison with experimental spectra obtained from FT-IR and FT-Raman spectroscopy. nih.govresearchgate.net This comparison helps to confirm the molecular structure and provides a detailed assignment of the observed spectral bands to specific molecular vibrations. For instance, characteristic stretching vibrations of C=C bonds in the aromatic rings and C-N bonds in the imidazole ring can be identified. niscpr.res.in
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting chemical reactivity based on the interaction of the HOMO and LUMO of reacting species. wikipedia.orglibretexts.org The HOMO acts as a nucleophile (electron donor), while the LUMO acts as an electrophile (electron acceptor). libretexts.orgpku.edu.cn
By analyzing the energies and spatial distributions of the HOMO and LUMO of this compound, predictions can be made about its reactivity in various chemical reactions. pku.edu.cn For example, a reaction with an electrophile would likely occur at the region of the molecule where the HOMO density is highest. Conversely, a reaction with a nucleophile would target the areas with the highest LUMO density. cureffi.org FMO theory is particularly useful in explaining pericyclic reactions, cycloadditions, and substitution reactions. wikipedia.orgcureffi.org
Molecular Electrostatic Surface Potential (MESP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Surface Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map displays the electrostatic potential on the electron density surface of the molecule.
Different colors on the MESP map represent different potential values. Typically, red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, the MESP map would likely show negative potential around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons, making them potential sites for interaction with electrophiles.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. numberanalytics.comwisc.edu It provides a detailed picture of the bonding and electronic structure by transforming the calculated molecular orbitals into localized natural bond orbitals. numberanalytics.comwisc.edu
Table 2: List of Chemical Compounds
| Compound Name |
|---|
Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)
No published data were found from quantum chemical calculations that detail the global reactivity descriptors such as chemical hardness, softness, electronegativity, chemical potential, or the electrophilicity index specifically for this compound. Such studies are necessary to quantify the chemical reactivity and kinetic stability of the molecule based on its frontier molecular orbitals (HOMO and LUMO energies).
Theoretical Prediction of Non-Linear Optical (NLO) Properties
There is currently no available research that theoretically predicts or experimentally measures the non-linear optical (NLO) properties of this compound. Investigations into properties like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are essential for evaluating a molecule's potential in NLO applications for photonic and optoelectronic technologies. nih.govnih.gov
Computational Modeling of Reaction Mechanisms Involving this compound
No computational studies modeling the reaction mechanisms where this compound acts as a reactant, intermediate, or product were identified. Such modeling, often using Density Functional Theory (DFT), is crucial for understanding reaction pathways, transition states, and activation energies, which are fundamental to synthetic chemistry. semanticscholar.orgdergipark.org.tr
Potential Applications in Advanced Chemical Synthesis and Materials Science
2-bromo-1-(3-bromophenyl)-1H-imidazole as a Versatile Building Block for Complex Heterocyclic Scaffolds
The imidazole (B134444) core is a privileged structure in medicinal chemistry and materials science. semanticscholar.orgmdpi.com The presence of bromine atoms on the this compound scaffold serves as a crucial handle for constructing more intricate molecular architectures. The bromine at the C-2 position of the imidazole ring is particularly activated for various transformations, including metal-catalyzed cross-coupling reactions and nucleophilic substitutions. semanticscholar.orgresearchgate.net
Research on analogous 2-(bromoaryl)imidazoles has demonstrated their utility in synthesizing complex, fused N-heterocyclic systems. rsc.orgnih.gov For instance, compounds with a similar 2-(2-bromophenyl)imidazole core have been used to construct trinuclear imidazole-fused hybrid scaffolds through transition-metal-free coupling and cyclization reactions with 2-aminobenzimidazoles under microwave irradiation. rsc.orgnih.gov Another synthetic route involves the coupling and cyclization of 2-(2-bromophenyl)-1H-imidazoles with cyclohexane-1,3-diones, catalyzed by a magnetic metal-organic framework, to produce imidazo[1,2-f]phenanthridine (B1589575) derivatives. nih.gov
These established methodologies suggest that this compound can be effectively employed in domino reactions to build polycyclic structures. mdpi.com The process would typically involve an initial reaction at one of the bromine sites, followed by an intramolecular cyclization, leveraging the reactivity of the other parts of the molecule. The 3-bromophenyl group offers a second, electronically distinct site for functionalization, allowing for the programmed and regioselective synthesis of highly complex heterocyclic libraries.
Table 1: Representative Reactions for Heterocyclic Scaffold Synthesis
| Starting Material Type | Reagent/Catalyst | Product Scaffold | Reference |
|---|---|---|---|
| 2-(2-Bromophenyl)imidazole | 2-Aminobenzimidazole, K₂CO₃, MW | Benzo mdpi.comnih.govimidazo[1,2-a]imidazo[1,2-c]quinazoline | rsc.orgnih.gov |
| 2-(2-Bromophenyl)imidazole | Cyclohexane-1,3-dione, MOF catalyst | Imidazo[1,2-f]phenanthridine | nih.gov |
Development of Novel Ligands based on the this compound Framework for Catalysis
Imidazole derivatives are extensively used as ligands in coordination chemistry and organometallic catalysis. semanticscholar.org They are precursors to N-heterocyclic carbenes (NHCs), a class of ligands that have revolutionized the field of catalysis due to their strong σ-donating properties and their ability to form highly stable complexes with transition metals. researchgate.netnih.gov
The this compound scaffold is an ideal starting point for designing new NHC ligands. The 1-(3-bromophenyl) group provides steric bulk and can be further functionalized to fine-tune the electronic properties of the resulting ligand. The bromine atom at the C-2 position can be readily displaced in the synthesis of the imidazolium (B1220033) salt precursor to the NHC. Alternatively, the bromine atoms can be retained in the final ligand structure to modulate catalytic activity or to serve as anchoring points for immobilization on a solid support.
Palladium complexes bearing imidazole-based ligands have shown high activity in Suzuki cross-coupling reactions, demonstrating the effectiveness of this class of compounds in catalysis. researchgate.net The development of ligands from this compound could lead to new catalysts with enhanced stability, selectivity, and activity for a wide range of organic transformations, including C-C and C-N bond-forming reactions.
Table 2: Applications of Imidazole-Based Ligands in Catalysis
| Ligand Type | Metal Center | Catalytic Reaction | Reference |
|---|---|---|---|
| N-donor Imidazoles | Palladium | Suzuki Cross-Coupling | researchgate.net |
| N-Heterocyclic Carbenes | Various Transition Metals | Organometallic Synthesis | nih.gov |
Exploration of this compound Derivatives in Functional Materials (e.g., Organic Electronics, Photovoltaics)
Imidazole-based compounds have attracted considerable attention as functional materials for organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.net Their inherent electronic properties, good thermal stability, and synthetic versatility make them suitable for use as emitters, host materials, or charge-transporting layers. nih.gov
Derivatives of this compound are promising candidates for such applications. The imidazole core can act as an electron-transporting or hole-transporting moiety depending on the nature of its substituents. researchgate.net Through strategic functionalization at the two bromine positions, the electronic properties, such as the HOMO/LUMO energy levels and the triplet energy, can be precisely tuned. For example, coupling with carbazole (B46965) units could enhance hole-transporting properties, while attachment of electron-withdrawing groups could improve electron transport.
Synthesized derivatives of carbazole and diphenyl imidazole have been successfully tested as fluorescent emitters in deep-blue OLEDs and as host materials for phosphorescent OLEDs. nih.gov These studies highlight the potential of the imidazole scaffold in creating materials with desirable photophysical properties. The ability to create a diverse library of derivatives from this compound opens up possibilities for discovering novel materials for OLEDs, organic photovoltaics, and other electronic devices. researchgate.net
Table 3: Properties of Imidazole Derivatives for Organic Electronics
| Compound Class | Potential Application | Key Properties | Reference |
|---|---|---|---|
| Carbazole-Imidazole Hybrids | OLED Emitters, Hosts | High Triplet Energy, Charge Mobility | nih.gov |
| Phenanthro-imidazole Derivatives | OLED Emitters, Hosts, ETL | Strong Electron-Withdrawing Nature | researchgate.net |
Strategies for Further Chemical Functionalization and Library Synthesis for Compound Discovery
The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms, enabling selective and stepwise functionalization. This feature is highly advantageous for creating libraries of compounds for high-throughput screening in drug discovery and materials science.
A variety of modern synthetic methods can be applied to this scaffold. The C2-bromo group on the imidazole is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups. uib.no The C-Br bond on the phenyl ring can undergo similar transformations, potentially under different catalytic conditions, allowing for orthogonal synthesis.
Another powerful strategy is halogen-metal exchange, typically using organolithium reagents, followed by trapping with a wide range of electrophiles. This approach provides access to a vast array of derivatives with diverse functional groups. The imidazole ring itself can also be subjected to further reactions, such as N-alkylation or modifications at the C4 and C5 positions, adding another layer of complexity and diversity to the synthesized library. semanticscholar.orgresearchgate.net
By combining these functionalization strategies in a combinatorial fashion, large and diverse libraries of novel imidazole-based compounds can be efficiently generated from the this compound building block.
Table 4: Key Functionalization Reactions
| Reaction Type | Position | Purpose | Reference |
|---|---|---|---|
| Suzuki/Heck Cross-Coupling | C2-Br (imidazole), C3'-Br (phenyl) | C-C Bond Formation | uib.no |
| Nucleophilic Aromatic Substitution | C2-Br (imidazole) | Introduction of Heteroatoms (N, S, O) | researchgate.net |
| Halogen-Metal Exchange | C2-Br (imidazole), C3'-Br (phenyl) | Formation of Organometallic Intermediate for further reaction | semanticscholar.org |
Q & A
Basic: What are the common synthetic routes for preparing 2-bromo-1-(3-bromophenyl)-1H-imidazole, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves halogenation or cross-coupling strategies. Key approaches include:
- Halogenation of imidazole precursors : React 1H-imidazole derivatives with brominating agents (e.g., Br₂, N-bromosuccinimide) under controlled temperatures (0–25°C) in solvents like DCM or THF .
- Arylation of 2-bromoimidazole : Use Suzuki-Miyaura coupling with 3-bromophenylboronic acid, catalyzed by Pd(PPh₃)₄ in a mixture of DMF/H₂O at 80–100°C .
Critical parameters : - Catalyst loading : Pd catalysts (1–5 mol%) and ligand ratios (e.g., 1:1 Pd/ligand).
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/EtOH) improves purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Methodological Answer:
- ¹H/¹³C NMR :
- FTIR : C-Br stretching at ~590 cm⁻¹; C=N (imidazole ring) at ~1610 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 306.96 ([M+H]⁺ for C₉H₆Br₂N₂) with isotopic patterns matching Br² .
Advanced: How can computational methods like DFT predict electronic properties and reactivity of brominated imidazole derivatives?
Methodological Answer:
- DFT Workflow :
- Geometry optimization : Use B3LYP/6-31G* to minimize energy and confirm planar imidazole rings .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity (lower gaps = higher reactivity). Bromine substituents reduce HOMO energy, enhancing electrophilicity .
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites. Bromine atoms create electron-deficient regions, directing substitution reactions .
- NLO Properties : Compute hyperpolarizability (β) to evaluate nonlinear optical potential, useful in material science .
Advanced: What strategies resolve discrepancies in crystallographic data or spectral interpretations during structural elucidation?
Methodological Answer:
- Crystallography : Use SHELX for refinement. For disordered bromine atoms, apply PART instructions and anisotropic displacement parameters. Validate with R-factor convergence (<5%) .
- Spectral Contradictions :
- NMR Peak Splitting : Use 2D-COSY or NOESY to confirm coupling patterns.
- Mass Spec Anomalies : Isotopic abundance analysis (Br² isotope ratio: ~1:0.97) distinguishes from impurities .
- Cross-Validation : Compare experimental IR/Raman with computed spectra (Gaussian 09) .
Basic: What safety protocols are essential when handling brominated imidazoles?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
- Spill Management : Neutralize with NaHCO₃, then absorb with vermiculite.
- Waste Disposal : Collect in halogenated waste containers; incinerate at >1000°C to prevent dioxin formation .
Advanced: How do bromine substituents influence intermolecular interactions and supramolecular assembly in crystals?
Methodological Answer:
- Hydrogen Bonding : Bromine’s electronegativity stabilizes C-H···Br interactions (2.8–3.2 Å), forming zig-zag chains .
- π-Stacking : Bromophenyl groups induce offset stacking (3.5–4.0 Å interplanar distance), observed via X-ray diffraction .
- Graph Set Analysis : Use Etter’s notation (e.g., D for donor, A for acceptor) to classify motifs like R₂²(8) rings in crystal packing .
Basic: What are typical reaction pathways for functionalizing this compound into complex heterocycles?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr) : React with amines (e.g., NH₃, morpholine) in DMF at 100°C to replace bromine at position 2 .
- Cross-Coupling : Stille coupling (Pd₂(dba)₃, AsPh₃) with organotin reagents introduces aryl/alkyl groups .
- Cyclization : Treat with NaN₃ in DMSO to form triazole-fused derivatives .
Advanced: How can experimental and theoretical approaches validate bromine’s role in modulating biological/material properties?
Methodological Answer:
- Biological Assays : Test EGFR inhibition via MTT assays (IC₅₀ values). Bromine enhances hydrophobic binding in kinase pockets .
- DFT-MD Simulations : Simulate ligand-protein binding (e.g., AutoDock Vina) to quantify bromine’s van der Waals contributions .
- Thermogravimetric Analysis (TGA) : Bromine increases thermal stability (decomposition >250°C), relevant for material durability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
